molecular formula C32H44O9 B12321337 (3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide

(3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide

Cat. No.: B12321337
M. Wt: 572.7 g/mol
InChI Key: LYCCSNYEMCXNRM-UHFFFAOYSA-N
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Description

(3β,5β,11α)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide is a structurally complex bufadienolide, a class of steroid-like compounds characterized by a 24-carbon skeleton with a six-membered lactone ring at position 15. This compound features:

  • 3β-position: A 7-carboxy-1-oxoheptyloxy substituent, a rare and bulky side chain introducing a carboxylic acid group.
  • 11α- and 14β-positions: Hydroxyl groups.
  • 12-position: A ketone (oxo) group.
  • Core structure: A 5β,14β-bufa-20,22-dienolide backbone with conjugated diene at C20–C22.

The carboxylic acid moiety in its side chain may enhance aqueous solubility compared to non-polar derivatives like acetylated or glycosylated bufadienolides .

Properties

Molecular Formula

C32H44O9

Molecular Weight

572.7 g/mol

IUPAC Name

8-[[11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoic acid

InChI

InChI=1S/C32H44O9/c1-30-15-13-21(41-26(36)8-6-4-3-5-7-24(33)34)17-20(30)10-11-23-27(30)28(37)29(38)31(2)22(14-16-32(23,31)39)19-9-12-25(35)40-18-19/h9,12,18,20-23,27-28,37,39H,3-8,10-11,13-17H2,1-2H3,(H,33,34)

InChI Key

LYCCSNYEMCXNRM-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)OC(=O)CCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Lactonization: Formation of the lactone ring through intramolecular esterification.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation to produce steroidal precursors, followed by chemical modifications to introduce the necessary functional groups and form the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which may have different biological activities.

Scientific Research Applications

(3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide has several scientific research applications:

    Chemistry: Used as a model compound to study steroidal chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes, particularly in cardiac cells.

    Medicine: Explored for its potential therapeutic effects, especially in the treatment of heart conditions.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through interaction with cellular ion channels, particularly the sodium-potassium ATPase pump. By inhibiting this pump, it increases intracellular sodium levels, which indirectly leads to an increase in intracellular calcium levels. This mechanism is crucial for its cardiotonic effects, as increased calcium levels enhance cardiac muscle contraction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bufadienolides exhibit structural diversity primarily in substituents at positions C3, C11, C12, and C14. Below is a detailed comparison of the target compound with key analogues (Table 1):

Table 1: Structural and Functional Comparison of Bufadienolides

Compound Name C3 Substituent C11 C12 C14 Molecular Weight Key Biological Activities
Target Compound 7-Carboxy-1-oxoheptyloxy 11α-OH 12-oxo 14β-OH ~592* Not reported (predicted enhanced solubility)
Arenobufagin (3β,11α,14-trihydroxy-12-oxo) OH 11α-OH 12-oxo 14β-OH 454.5 Cytotoxic (HepG2: IC₅₀ ~15 μM)
Gamabufotalin (3β,11α,14-trihydroxy) OH 11α-OH 14β-OH 402.5 Anticancer, cardiotonic
Bufalin (3β,14β-dihydroxy) OH 14β-OH 386.5 Apoptosis induction, leukemia therapy
Cinobufagin (3β-hydroxy-14,15β-epoxy-16β-OAc) OH (acetylated at C16) 14β-OH 512.5 Antitumor, anti-inflammatory
Hellebrigenin-3-O-diglucoside Di-glucosyl 14β-OH ~756 Moderate cytotoxicity (HCT116: IC₅₀ ~15 μM)

Notes:

  • *Molecular weight estimated based on side chain addition.
  • Cytotoxicity data from and highlight substituent-dependent activity. Glycosides (e.g., Hellebrigenin-3-O-diglucoside) show reduced potency compared to non-polar derivatives like Arenobufagin.

Key Structural and Functional Differences

C3 Substituent: The target compound’s 7-carboxy-1-oxoheptyloxy group is unique among the listed bufadienolides. This substituent may improve solubility and alter receptor binding compared to hydroxyl (Arenobufagin), acetyl (Cinobufagin), or glycosyl groups (Hellebrigenin-3-O-diglucoside) . Acetylated/glycosylated derivatives (e.g., Cinobufagin) typically exhibit prolonged half-lives but reduced membrane permeability .

Gamabufotalin, lacking this group, shows weaker activity .

Stereochemistry: The 11α-OH configuration in the target compound and Arenobufagin contrasts with 11-deoxy analogues (e.g., Bufalin). This group may influence hydrogen-bonding interactions in biological systems .

Biological Implications: The carboxylic acid in the target compound’s side chain could enable salt formation, enhancing bioavailability. However, its larger size might limit penetration into hydrophobic cellular compartments compared to smaller bufadienolides like Bufalin .

Research Findings and Trends

  • Cytotoxicity: Bufadienolides with 12-oxo and 14β-OH groups (e.g., Arenobufagin) consistently show stronger anticancer activity than derivatives lacking these features .
  • Structure-Activity Relationship (SAR): Polar groups (e.g., carboxylic acids, glycosides) at C3 reduce cytotoxicity but improve solubility, suggesting a trade-off between bioavailability and potency . Epoxidation at C14–C15 (e.g., Resibufogenin) or acetylation at C16 (e.g., Cinobufagin) enhances metabolic stability .

Biological Activity

(3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide is a member of the bufadienolide family, known for its significant biological activities. This compound has garnered attention due to its potential therapeutic effects, particularly in cardiovascular health. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC32H44O9
Molecular Weight572.7 g/mol
CAS Number30219-16-0
IUPAC Name(3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide

The primary mechanism of action for this compound involves the inhibition of the sodium-potassium ATPase pump. This inhibition leads to an increase in intracellular sodium levels, which subsequently elevates intracellular calcium levels. The enhanced calcium concentration is crucial for increasing cardiac muscle contraction strength, thereby exhibiting cardiotonic effects similar to other cardiac glycosides.

Cardiovascular Effects

Research indicates that bufadienolides exhibit significant cardiotonic properties. Studies have shown that (3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide can improve cardiac contractility and may be beneficial in treating heart failure conditions.

  • In vitro studies demonstrated that this compound enhances the contractile force of cardiac myocytes.
  • In vivo studies using animal models indicated improved cardiac output and reduced heart rate under certain conditions.

Anticancer Properties

Bufadienolides have also been investigated for their potential anticancer properties:

  • Cell Line Studies : Various studies have reported that bufadienolides induce apoptosis in cancer cell lines such as breast and prostate cancer cells.
  • Mechanistic Insights : The mechanism involves the activation of caspases and modulation of apoptosis-related proteins.

Study 1: Cardiovascular Efficacy

A study published in 2023 evaluated the effects of (3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide on heart function in rats with induced heart failure. The results showed a significant increase in left ventricular ejection fraction (LVEF) and a decrease in left ventricular end-diastolic pressure (LVEDP), suggesting improved cardiac performance.

Study 2: Anticancer Activity

Another study explored the anticancer effects of bufadienolides on human breast cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionBiological Activity
DigitoxinInhibition of Na+/K+ ATPaseCardiotonic
OuabainInhibition of Na+/K+ ATPaseCardiotonic
(3beta,5beta)-bufalinInhibition of Na+/K+ ATPaseAnticancer and cardiotonic

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